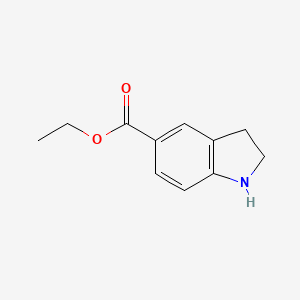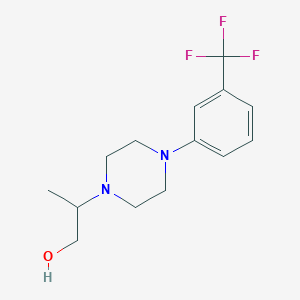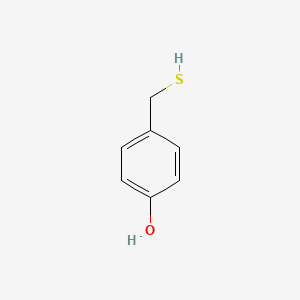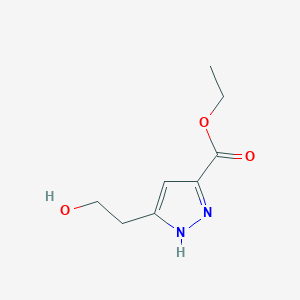
2-(2-Nitronaphthalen-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitronaphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C17H11NO4 It consists of a benzoic acid moiety substituted with a nitronaphthalene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitronaphthalen-1-yl)benzoic acid typically involves the nitration of naphthalene followed by a coupling reaction with benzoic acid. One common method is the nitration of naphthalene using nitric acid and sulfuric acid to produce 2-nitronaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitronaphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form carboxylic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-(2-Aminonaphthalen-1-yl)benzoic acid.
Oxidation: Various carboxylic acid derivatives depending on the specific conditions used.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(2-Nitronaphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitronaphthalen-1-yl)benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the naphthalene group.
2-Nitronaphthalene: Lacks the benzoic acid moiety.
Anthranilic acid: Formed by the reduction of 2-nitrobenzoic acid.
Uniqueness
2-(2-Nitronaphthalen-1-yl)benzoic acid is unique due to the presence of both a nitronaphthalene group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H11NO4 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
2-(2-nitronaphthalen-1-yl)benzoic acid |
InChI |
InChI=1S/C17H11NO4/c19-17(20)14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18(21)22/h1-10H,(H,19,20) |
Clave InChI |
SZVKXENYBVQZAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)




![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)




